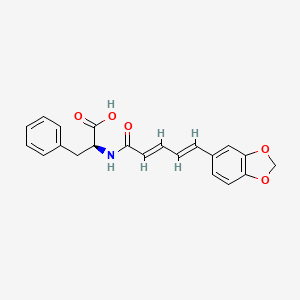
2-(4-((6-Iodo I-123)imidazo(1,2-a)pyridin-2-yl)phenoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its molecular formula C15H13IN2O2 and a molecular weight of 376.1815 . It is a synthetic organic compound that contains iodine-123, a radioactive isotope of iodine, which is often used in medical imaging and diagnostic procedures.
準備方法
The synthesis of 2-(4-((6-IODO I-123)IMIDAZO(1,2-A)PYRIDIN-2-YL)PHENOXY)ETHANOL involves several steps, typically starting with the preparation of the imidazo[1,2-a]pyridine core. This core is then functionalized with a phenoxy group and subsequently iodinated with iodine-123. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct incorporation of the iodine isotope . Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring high purity and yield, while adhering to safety regulations due to the radioactive nature of iodine-123.
化学反応の分析
2-(4-((6-IODO I-123)IMIDAZO(1,2-A)PYRIDIN-2-YL)PHENOXY)ETHANOL can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
科学的研究の応用
2-(4-((6-IODO I-123)IMIDAZO(1,2-A)PYRIDIN-2-YL)PHENOXY)ETHANOL has several scientific research applications, particularly in the fields of:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological pathways and mechanisms due to its radioactive properties.
Medicine: Utilized in diagnostic imaging, particularly in nuclear medicine, to visualize and diagnose conditions such as cancer and thyroid disorders.
Industry: Applied in the development of new materials and compounds with specific properties.
作用機序
The mechanism of action of 2-(4-((6-IODO I-123)IMIDAZO(1,2-A)PYRIDIN-2-YL)PHENOXY)ETHANOL involves its interaction with specific molecular targets in the body. The iodine-123 isotope emits gamma rays, which can be detected by imaging equipment, allowing for the visualization of the compound’s distribution within the body. This property makes it particularly useful in diagnostic imaging, where it can highlight areas of abnormal activity or disease .
類似化合物との比較
Similar compounds to 2-(4-((6-IODO I-123)IMIDAZO(1,2-A)PYRIDIN-2-YL)PHENOXY)ETHANOL include other iodine-123 labeled compounds used in medical imaging, such as:
Iodine-123 labeled metaiodobenzylguanidine (MIBG): Used in imaging of neuroendocrine tumors.
Iodine-123 labeled ioflupane: Used in imaging of dopamine transporters in the brain.
The uniqueness of this compound lies in its specific structure and the particular biological pathways it targets, making it suitable for certain diagnostic applications that other compounds may not be able to achieve .
特性
CAS番号 |
958641-76-4 |
|---|---|
分子式 |
C15H13IN2O2 |
分子量 |
376.18 g/mol |
IUPAC名 |
2-[4-(6-(123I)iodanylimidazo[1,2-a]pyridin-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C15H13IN2O2/c16-12-3-6-15-17-14(10-18(15)9-12)11-1-4-13(5-2-11)20-8-7-19/h1-6,9-10,19H,7-8H2/i16-4 |
InChIキー |
DQHMMQJBOXYOBS-KIWWSDKQSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[123I])OCCO |
正規SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















